Cas no 1556966-10-9 (methyl 3-amino-2-(oxolan-3-yl)propanoate)

Methyl 3-amino-2-(oxolan-3-yl)propanoate is a chiral ester derivative featuring both an amino and a tetrahydrofuran (oxolane) functional group, making it a versatile intermediate in organic synthesis. Its structural motif is valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the oxolane ring enhances rigidity and stereochemical control, while the ester and amine groups offer sites for further functionalization. This compound is particularly useful in asymmetric synthesis and peptidomimetic design due to its balanced reactivity and stability under standard conditions. Its well-defined stereochemistry also makes it suitable for enantioselective transformations.
methyl 3-amino-2-(oxolan-3-yl)propanoate structure
1556966-10-9 structure
商品名:methyl 3-amino-2-(oxolan-3-yl)propanoate
CAS番号:1556966-10-9
MF:
メガワット:
CID:4605963

methyl 3-amino-2-(oxolan-3-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-2-(oxolan-3-yl)propanoate

methyl 3-amino-2-(oxolan-3-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70317-2.5g
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
2.5g
$1959.0 2023-06-03
Enamine
EN300-70317-0.5g
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
0.5g
$780.0 2023-06-03
Enamine
EN300-70317-5.0g
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
5g
$2900.0 2023-06-03
Chemenu
CM436210-1g
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 95%+
1g
$1347 2023-02-17
Chemenu
CM436210-250mg
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 95%+
250mg
$680 2023-02-17
Enamine
EN300-70317-10.0g
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
10g
$4299.0 2023-06-03
A2B Chem LLC
AX25248-100mg
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
100mg
$609.00 2024-04-20
1PlusChem
1P01DUSG-50mg
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
50mg
$339.00 2024-06-20
A2B Chem LLC
AX25248-500mg
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
500mg
$1118.00 2024-04-20
A2B Chem LLC
AX25248-250mg
methyl 3-amino-2-(oxolan-3-yl)propanoate
1556966-10-9 85%
250mg
$782.00 2024-04-20

methyl 3-amino-2-(oxolan-3-yl)propanoate 関連文献

methyl 3-amino-2-(oxolan-3-yl)propanoateに関する追加情報

Introduction to Methyl 3-amino-2-(oxolan-3-yl)propanoate (CAS No. 1556966-10-9)

Methyl 3-amino-2-(oxolan-3-yl)propanoate, identified by its CAS number 1556966-10-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structure that combines an amino group, a carboxylate ester, and an oxolane ring, has garnered attention for its potential applications in various biochemical pathways and drug development.

The molecular structure of methyl 3-amino-2-(oxolan-3-yl)propanoate consists of a propanoate backbone modified with an amino substituent at the third carbon and an oxolane ring at the second carbon. This configuration imparts distinct chemical properties that make it a valuable candidate for further investigation. The presence of both polar and non-polar regions in its structure suggests versatility in interactions with biological targets, making it a promising candidate for drug design and synthesis.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological processes through precise targeting. The oxolane ring, a five-membered heterocyclic ether, is known for its stability and ability to engage in hydrogen bonding, which can be exploited for designing molecules with enhanced binding affinity. The combination of these features in methyl 3-amino-2-(oxolan-3-yl)propanoate makes it an intriguing subject for further exploration.

One of the most exciting areas of research involving methyl 3-amino-2-(oxolan-3-yl)propanoate is its potential role in enzyme inhibition. Enzymes are critical catalysts in biological systems, and modulating their activity can have therapeutic implications. Studies have shown that compounds with similar structural motifs can interact with enzymes by occupying specific binding pockets, thereby inhibiting their function. The amino and carboxylate groups in methyl 3-amino-2-(oxolan-3-yl)propanoate provide multiple interaction points with potential enzyme targets, making it a versatile scaffold for enzyme inhibition studies.

Additionally, the oxolane ring in this compound can serve as a scaffold for further derivatization, allowing researchers to fine-tune its properties for specific applications. This flexibility has led to its exploration in the synthesis of novel analogs with enhanced pharmacological properties. For instance, modifications to the amino group or the oxolane ring could alter the compound's solubility, bioavailability, or binding affinity, making it more effective in therapeutic settings.

The pharmaceutical industry has been particularly interested in compounds that can modulate inflammatory pathways. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Recent studies have highlighted the role of specific enzymes and signaling pathways in inflammation, providing targets for therapeutic intervention. Methyl 3-amino-2-(oxolan-3-yl)propanoate, with its unique structural features, has shown promise in preliminary studies as a modulator of these pathways.

In vitro experiments have demonstrated that derivatives of this compound can interact with key inflammatory mediators, potentially reducing inflammation without causing significant side effects. This is particularly important given the widespread use of anti-inflammatory drugs and the need for more effective and safer alternatives. The ability of methyl 3-amino-2-(oxolan-3-yl)propanoate to modulate inflammatory responses makes it a valuable candidate for further development into therapeutic agents.

The synthesis of methyl 3-amino-2-(oxolan-3-yl)propanoate also presents interesting challenges and opportunities. The presence of multiple functional groups requires careful consideration during the synthetic process to ensure high yield and purity. Advances in synthetic chemistry have provided new tools for constructing complex molecules like this one efficiently. Techniques such as asymmetric synthesis and catalytic methods have been particularly useful in achieving the desired structural complexity.

One notable aspect of the synthesis is the formation of the oxolane ring. This heterocyclic ether can be introduced through various methods, including intramolecular cyclization reactions or from pre-formed intermediates. The choice of synthetic route depends on factors such as reagent availability, reaction conditions, and desired purity. Recent developments in catalytic systems have enabled more efficient and sustainable synthetic approaches, reducing waste and improving yields.

The potential applications of methyl 3-amino-2-(oxolan-3-yl)propanoate extend beyond drug development into other areas such as agrochemicals and material science. Its unique structure suggests that it could be used as a building block for more complex molecules with specialized functions. For example, modifications to its structure could lead to compounds with improved properties as herbicides or pesticides.

In material science, the ability of this compound to form stable complexes with other molecules makes it a candidate for use in polymers or coatings that require specific interactions with biological systems. The oxolane ring's ability to engage in hydrogen bonding could be exploited to create materials with enhanced adhesion or stability under various conditions.

The future research directions for methyl 3-amino-2-(oxolan-3-ylo propanoate) are numerous and exciting. Further exploration into its pharmacological properties will be crucial in determining its potential as a therapeutic agent. Additionally, studying its interactions with biological targets will provide insights into its mechanism of action and help guide future modifications.

The development of new synthetic methods will also continue to play a key role in advancing research on this compound. Efficient synthetic routes will enable researchers to produce larger quantities of material for both laboratory studies and potential clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing the full potential of this promising molecule.

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